Cas no 2591-17-5 (D-Luciferin)
D-Luciferin Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
- D-(-)-Luciferin [Chemiluminescence Reagent]
- (S)-2-(5-Fluoro-6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
- (S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4thiazolecarboxylic acid
- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4S)-
- D-Luciferin
- D-Luciferin free acid
- LUCIFERIN, D-(P)
- (S)-2-(6-Hydroxy-2-benzothiazolyl)-2-thiazoline-4-carboxylic Acid
- AURORA KA-6717
- BEETLE LUCIFERIN
- D(-)-Luciferin
- D-(-)-Luciferin
- D-Leciferin
- D-LUCIFERIN FIREFLY
- firefly liciferin
- Firefly luciferin
- firefly luciferin IV
- LUCIFERIN
- LUCIFERIN,D
- nbsp
- 4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid
- (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid
- Photinus luciferin
- 5TBB02N29K
- D-firefly luciferin
- D-Luciferin k Salt
- (S)-4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid
- (4S)-2-(6-hydr
-
- MDL: MFCD00042929
- Inchi: 1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m1/s1
- InChI Key: BJGNCJDXODQBOB-SSDOTTSWSA-N
- SMILES: S1C(C2=NC3C=CC(=CC=3S2)O)=N[C@@H](C(=O)O)C1
Computed Properties
- Exact Mass: 279.99800
- Monoisotopic Mass: 279.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 136
Experimental Properties
- Color/Form: Pale yellow powder
- Density: 1.4916 (rough estimate)
- Melting Point: 186°C(dec.)(lit.)
- Boiling Point: 587.6°C at 760 mmHg
- Flash Point: 240.3ºC
- Refractive Index: 1.5650 (estimate)
- PSA: 136.32000
- LogP: 1.38410
- Merck: 4086
- Specific Rotation: D22 -36° (c = 1.2 in DMF)
- λmax: 360(H2O)(lit.)
- Solubility: Slightly soluble in water
D-Luciferin Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- FLUKA BRAND F CODES:8-10
-
Hazardous Material Identification:
- Storage Condition:−20°C
- Risk Phrases:R36/37/38
D-Luciferin Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
D-Luciferin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-12591A-10mg |
D-Luciferin |
2591-17-5 | 99.54% | 10mg |
¥600 | 2024-05-25 | |
| MedChemExpress | HY-12591A-50mg |
D-Luciferin |
2591-17-5 | 99.54% | 50mg |
¥1600 | 2024-05-25 | |
| Chemenu | CM157076-50mg |
(S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid |
2591-17-5 | 98% | 50mg |
$186 | 2021-06-08 | |
| S e l l e c k ZHONG GUO | S7763-10mg |
D-Luciferin |
2591-17-5 | 99.32% | 10mg |
¥794.43 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7763-50mg |
D-Luciferin |
2591-17-5 | 99.32% | 50mg |
¥2432.43 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7763-200mg |
D-Luciferin |
2591-17-5 | 99.32% | 200mg |
¥6527.43 | 2023-09-15 | |
| Fluorochem | M03620-250mg |
D-Luciferin |
2591-17-5 | 95% | 250mg |
£100.00 | 2022-02-28 | |
| Fluorochem | M03620-1g |
D-Luciferin |
2591-17-5 | 95% | 1g |
£250.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115508-250mg |
D-Luciferin |
2591-17-5 | 98% | 250mg |
¥757.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115508-10mg |
D-Luciferin |
2591-17-5 | 98% | 10mg |
¥68.90 | 2023-09-03 |
D-Luciferin Suppliers
D-Luciferin Related Literature
-
Aisha J. Syed,James C. Anderson Chem. Soc. Rev. 2021 50 5668
-
Pei Zhao,Xiaokang Wu,Jie Li,Gaopan Dong,Yingai Sun,Zhao Ma,Minyong Li,Lupei Du Org. Biomol. Chem. 2022 20 4224
-
Innus Mohammad,Kate L. Liebmann,Stephen C. Miller Chem. Commun. 2023 59 8552
-
Yuma Ikeda,Tsuyoshi Saitoh,Kazuki Niwa,Takahiro Nakajima,Nobuo Kitada,Shojiro A. Maki,Moritoshi Sato,Daniel Citterio,Shigeru Nishiyama,Koji Suzuki Chem. Commun. 2018 54 1774
-
Zinaida M. Kaskova,Aleksandra S. Tsarkova,Ilia V. Yampolsky Chem. Soc. Rev. 2016 45 6048
Additional information on D-Luciferin
D-Luciferin (CAS No. 2591-17-5): A Comprehensive Overview of Its Biochemical Significance and Recent Applications
D-Luciferin, a naturally occurring compound with the chemical formula C30H22O8, is identified by its unique CAS number 2591-17-5. This molecule is widely recognized for its role as a substrate in bioluminescent reactions, particularly in the enzymatic reaction catalyzed by luciferase enzymes. The biochemical properties and applications of D-Luciferin have garnered significant attention in various scientific fields, including biotechnology, pharmaceutical research, and environmental monitoring.
The structure of D-Luciferin consists of a chromophore group responsible for its luminescent properties, making it an invaluable tool in assays that require real-time monitoring of biological processes. Recent advancements in synthetic chemistry have enabled the production of high-purity D-Luciferin, which has enhanced its utility in laboratory settings. The compound's stability and compatibility with a wide range of biological systems have made it a preferred choice for researchers studying metabolic pathways, cell signaling, and gene expression.
In the realm of pharmaceutical research, D-Luciferin has been explored for its potential applications in drug discovery and development. Its luminescent properties allow researchers to visualize and quantify biological processes at the molecular level, facilitating the identification of novel therapeutic targets. For instance, studies have demonstrated its effectiveness in imaging cancer cells and tracking the progression of diseases such as neurodegenerative disorders. The compound's ability to emit light upon enzymatic reaction makes it an excellent candidate for high-throughput screening assays, where rapid and accurate detection of biological activity is crucial.
The use of D-Luciferin in environmental science has also gained prominence due to its sensitivity to environmental pollutants. Researchers have employed this compound to detect and quantify levels of certain contaminants in water and soil samples. By measuring the intensity of bioluminescence produced by D-Luciferin-luciferase reactions, scientists can assess the impact of environmental stressors on microbial communities. This application has been particularly valuable in monitoring the health of ecosystems and evaluating the effectiveness of remediation strategies.
Recent studies have further expanded the applications of D-Luciferin beyond traditional bioluminescent assays. For example, researchers have investigated its potential use as a fluorescent probe in live-cell imaging techniques. The compound's ability to emit light without causing significant photobleaching has made it a useful tool for long-term imaging studies. Additionally, D-Luciferin has been explored as a component in biosensors designed to detect specific biomolecules or pathogens. These innovative applications highlight the versatility of D-Luciferin as a biochemical tool.
The synthesis and purification of D-Luciferin have also seen significant improvements in recent years. Advances in synthetic methodologies have enabled the production of enantiomerically pure forms of the compound, which is essential for applications requiring high specificity. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield, ensuring that D-Luciferin remains a reliable and cost-effective reagent for scientific research.
The future prospects for D-Luciferin are promising, with ongoing research exploring new applications and refining existing ones. As our understanding of biological systems continues to evolve, the demand for tools like D-Luciferin is expected to grow. Its role in advancing our knowledge of cellular processes, disease mechanisms, and environmental health underscores its importance as a biochemical reagent.
2591-17-5 (D-Luciferin) Related Products
- 34500-31-7(4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)-)
- 646450-23-9(4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-,sodium salt)
- 118969-27-0(6-Amino-6-deoxyluciferin)
- 115144-35-9(D-Luciferin potassium salt)
- 103404-75-7(D-Luciferin sodium)
- 103404-64-4(4-Thiazolecarboxylicacid, 2-(6-ethoxy-2-benzothiazolyl)-4,5-dihydro-, sodium salt, (4S)- (9CI))
- 319426-83-0(4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-5-(hydroxymethyl)-, (4S)-)
- 3022-11-5(4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-)
- 130593-26-9(4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-4-methyl-2-benzothiazolyl)-, (S)- (9CI))
- 20240-21-5(2-(6-Hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid)